3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate
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Overview
Description
3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate typically involves the condensation of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions. The reaction can be catalyzed by various catalysts such as FeCl3, TTIP (titanium tetraisopropoxide), or MTAMO (mesoporous titania–alumina mixed oxide). The reaction is usually carried out in solvents like toluene or ethanol at elevated temperatures (e.g., 110°C) for several hours to achieve high yields .
Industrial Production Methods
In industrial settings, the production of benzoxazole derivatives often involves large-scale batch or continuous flow processes. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts can enhance the efficiency and selectivity of the reactions. These methods are designed to be scalable and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, FeCl3, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of optical brighteners, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with similar biological activities.
Benzimidazole: Contains a nitrogen atom instead of oxygen in the ring, with distinct pharmacological properties.
Benzothiazole: Contains a sulfur atom instead of oxygen, known for its antifungal and anticancer activities.
Uniqueness
3-Benzyl-1,2-benzoxazol-6-yl benzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and benzenesulfonate groups contribute to its enhanced stability and reactivity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C20H15NO4S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
(3-benzyl-1,2-benzoxazol-6-yl) benzenesulfonate |
InChI |
InChI=1S/C20H15NO4S/c22-26(23,17-9-5-2-6-10-17)25-16-11-12-18-19(21-24-20(18)14-16)13-15-7-3-1-4-8-15/h1-12,14H,13H2 |
InChI Key |
VGKYEJDRHQTVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC3=C2C=CC(=C3)OS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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